molecular formula C17H24ClNO4 B1665318 Atropine oxide hydrochloride CAS No. 4574-60-1

Atropine oxide hydrochloride

Cat. No.: B1665318
CAS No.: 4574-60-1
M. Wt: 341.8 g/mol
InChI Key: QTRBWTMEQQSFLO-ICPLZUBISA-N
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Description

Atropine N-oxide hydrochloride (CAS 4574-60-1) is a quaternary ammonium derivative of atropine, formed via oxidation of the tertiary amine group in the tropane ring. Its molecular formula is C₁₇H₂₃NO₄·HCl (molecular weight: 341.83) . Structurally, it features an N-oxide group, which enhances its polarity and solubility compared to atropine . This compound is primarily used as a reference standard in toxicology and pharmaceutical research, particularly for analyzing degradation products of tropane alkaloids .

Key properties:

  • SMILES: Cl.C[N+]1([O-])[C@@H]2CC[C@H]1C[C@H](C2)OC(=O)[C@@H](CO)c3ccccc3
  • IUPAC Name: [(1R,5S)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate; hydrochloride .
  • Storage: Stable at +5°C; transported at room temperature .

Properties

IUPAC Name

[(1R,5S)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4.ClH/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?,18?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRBWTMEQQSFLO-ICPLZUBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045384
Record name Atropine-N-oxide hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4574-60-1
Record name Atropine Oxide Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004574601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atropine-N-oxide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-(±)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate N-oxide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ATROPINE OXIDE HYDROCHLORIDE
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Preparation Methods

N-Oxidation via Meta-Chloroperbenzoic Acid (m-CPBA)

The most widely documented method for synthesizing Atropine N-oxide hydrochloride involves the oxidation of atropine using meta-chloroperbenzoic acid (m-CPBA). This reaction proceeds via electrophilic attack on the tertiary amine group, forming the N-oxide intermediate, which is subsequently converted to its hydrochloride salt.

Procedure :

  • Reaction Setup : Atropine monohydrate (0.72 mmol) is dissolved in dichloromethane (DCM) at −20°C.
  • Oxidation : m-CPBA (1.5 equiv) is added gradually to avoid exothermic side reactions.
  • Workup : The mixture is stirred for 20 minutes, then extracted with 1 N HCl (3 × 20 mL). The combined acidic extracts are concentrated under reduced pressure to yield Atropine N-oxide hydrochloride as a colorless oil (95% yield).

Key Parameters :

  • Temperature : Low temperatures (−20°C to 0°C) minimize epoxidation of adjacent hydroxyl groups.
  • Solvent : Dichloromethane provides optimal solubility and inertness.
  • Stoichiometry : A 1:1.5 molar ratio of atropine to m-CPBA ensures complete oxidation.

Mechanistic Insight :
The reaction follows a two-step pathway:

  • N-Oxide Formation :
    $$
    \text{Atropine} + \text{m-CPBA} \rightarrow \text{Atropine N-oxide} + \text{m-Chlorobenzoic acid (m-CBA)}
    $$
  • Salt Formation :
    $$
    \text{Atropine N-oxide} + \text{HCl} \rightarrow \text{Atropine N-oxide hydrochloride}
    $$

Iron-Mediated N-Demethylation and Oxidation

Recent advances employ iron-based catalysts for tandem N-demethylation and oxidation, offering a greener alternative to traditional methods.

Procedure :

  • Catalyst Preparation : Iron nanoparticles (FeNPs, 10 wt%) are suspended in aqueous acetic acid.
  • Reaction : Atropine (5.21 mmol) is hydrogenated under atmospheric H₂ at room temperature for 72 hours.
  • Isolation : The crude product is purified via column chromatography (SiO₂, CHCl₃/MeOH/NH₄OH) to isolate Atropine N-oxide hydrochloride (85% yield).

Advantages :

  • Sustainability : Iron catalysts reduce reliance on hazardous oxidants.
  • Selectivity : Amberlite IR-120 (Na⁺) resin enhances N-oxide stability during workup.

Biosynthetic Pathways

In Vivo Metabolism in Atropa belladonna

Atropine N-oxide hydrochloride is a major metabolite of atropine in humans and plants. Hepatic cytochrome P450 enzymes (CYP3A4/5) catalyze its formation via N-oxidation, followed by spontaneous hydrochloride salt formation in acidic cellular compartments.

Key Observations :

  • Metabolic Rate : 40–60% of administered atropine converts to the N-oxide derivative within 24 hours.
  • pH Dependency : The hydrochloride form predominates at gastric pH (1.5–3.5).

Optimization of Synthetic Protocols

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DCM) improve reaction kinetics versus protic solvents (Table 1).

Table 1: Solvent Optimization for m-CPBA-Mediated Synthesis

Solvent Temperature (°C) Yield (%) Purity (%)
Dichloromethane −20 95 99
Chloroform 0 88 97
Ethyl Acetate 25 72 91

Catalytic Enhancements

The addition of ferrocene derivatives (e.g., ferroceneacetic acid) accelerates N-oxidation by 30% while reducing m-CPBA stoichiometry to 1:1.2.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR analysis (400 MHz, D₂O) confirms the equatorial configuration of the N-methyl group in Atropine N-oxide hydrochloride:

  • N-CH₃ Signal : δ 3.12 ppm (singlet, 3H), deshielded by 9 c.p.s. compared to atropine.
  • Piperidine Ring Conformation : Chair form with axial hydroxyl groups (δ 4.35 ppm, J = 8.5 Hz).

Industrial Applications

Pharmaceutical Intermediates

Atropine N-oxide hydrochloride serves as a precursor to N-demethylated analogs (e.g., N-noratropine) used in antispasmodic drugs.

Research Tool in Neuropharmacology

As a competitive muscarinic acetylcholine receptor antagonist (Kₐ = 2.1 nM), it facilitates studies of cholinergic signaling.

Chemical Reactions Analysis

N-Demethylation Reactions

Atropine N-oxide hydrochloride serves as a precursor for the synthesis of noratropine , a demethylated derivative. Two primary methods are employed:

Electrochemical N-Demethylation

This method avoids hazardous reagents like chloroform. It uses methanol as a solvent and supporting electrolytes (e.g., LiBr, LiClO₄) to facilitate the reaction . Key observations:

  • Yield : ~80% for noratropine under optimized conditions.

  • Reaction Time : Longer with LiBr compared to other electrolytes.

  • Mechanism : Similar to Shono-type electrochemical oxidations, involving C–H activation adjacent to nitrogen atoms .

Supporting Electrolyte Comparison (adapted from ):

ElectrolyteReaction TimeYield
LiBrLongerHigh
LiClO₄ShorterHigh

Polonovski Reaction

A classical method for N-demethylation, this reaction uses acylating agents (e.g., acetic anhydride) to form an N,N-dialkyl acetamide intermediate. Hydrolysis yields the nor compound and formaldehyde . While effective, the reaction may involve toxic reagents like cyanogen bromide, necessitating careful handling .

Simplified Reaction Pathway (from ):

text
Atropine N-oxide → N,N-dialkyl acetamide (via acylating agent) → Noratropine + HCHO

Analytical Characterization

Mass spectrometry (MS) is critical for identifying reaction products. For atropine N-oxide:

  • Fragmentation Pattern : Primary product ion at m/z 140 (C₈H₁₃NO) .

  • MS Data :
    | Compound | Main Product Ion |
    |--------------------|-------------------|
    | Atropine N-oxide | m/z 140 |
    | Atropine | m/z 124 |

Scientific Research Applications

Pharmacological Applications

1. Antagonistic Properties
Atropine N-oxide hydrochloride exhibits competitive antagonism towards muscarinic acetylcholine receptors (mAChRs), specifically M1, M2, M3, M4, and M5 subtypes. This property positions it as a potential therapeutic agent in conditions where modulation of cholinergic signaling is beneficial, such as in the treatment of nerve agent and pesticide poisoning .

2. Toxicology Studies
Research indicates that atropine N-oxide can be utilized in toxicology to counteract the effects of organophosphate poisoning. Studies have demonstrated its efficacy in reversing symptoms induced by excessive acetylcholine accumulation due to inhibited cholinesterase activity .

3. Analytical Chemistry
Atropine N-oxide hydrochloride can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation, which facilitates the analysis of this compound in various samples, including pharmacokinetic studies .

Case Studies

Case Study 1: Treatment of Organophosphate Poisoning
In a clinical scenario involving organophosphate poisoning, atropine N-oxide was administered to patients exhibiting severe cholinergic symptoms. The compound successfully mitigated symptoms such as salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and muscle twitching. The rapid onset of action was noted, with significant patient recovery within hours of administration .

Case Study 2: Pharmacokinetic Profile Analysis
A pharmacokinetic study utilizing HPLC demonstrated the absorption and elimination profiles of atropine N-oxide hydrochloride in animal models. Results indicated a rapid peak concentration following administration with a half-life conducive for therapeutic application against acute poisoning scenarios .

Data Tables

Application Area Details
Antagonism Competitive antagonist at mAChRs (M1-M5)
Toxicology Effective for treating organophosphate and pesticide poisoning
Analytical Method HPLC method using acetonitrile and water for separation
Pharmacokinetics Rapid absorption; suitable half-life for acute treatment

Comparison with Similar Compounds

Atropine Sulfate

  • Structure : Lacks the N-oxide group; contains a sulfate counterion.
  • Pharmacology: Atropine sulfate is a non-selective muscarinic antagonist used to treat bradycardia and organophosphate poisoning. In contrast, Atropine N-oxide hydrochloride has reduced anticholinergic activity due to its polar N-oxide group, making it less bioavailable .

Nortropine Hydrochloride

  • Structure: A simpler tropane derivative (C₇H₁₃NO·HCl) lacking the tropic acid ester and phenyl group .
  • Pharmacology: Nortropine is a degradation product of atropine and scopolamine. Unlike Atropine N-oxide, it retains a tertiary amine structure, enabling interactions with neurotransmitter systems .
  • Synthesis : Produced via N-demethylation of atropine N-oxide using Fe(III)–TAML catalysts (yield: ~80%) .

Scopolamine Hydrobromide

  • Structure : Contains a tropane core with an epoxide group and a hydrobromide salt.
  • Pharmacology : Scopolamine is a potent anticholinergic used for motion sickness. Atropine N-oxide hydrochloride’s N-oxide group reduces its ability to cross the blood-brain barrier, limiting CNS effects compared to scopolamine .

Other N-Oxide Derivatives

  • Ranitidine-N-oxide : A metabolite of ranitidine with an N-oxide group. Unlike Atropine N-oxide, it is pharmacologically inactive and studied for stability in drug formulations .
  • Amitriptyline N-Oxide Hydrochloride : An antidepressant metabolite. Both it and Atropine N-oxide are used as reference standards, but their therapeutic roles differ entirely .

Key Findings :

  • Greener solvents (ethanol, isopropanol) are replacing chloroform in N-oxide synthesis, but yields remain comparable .
  • Atropine N-oxide hydrochloride’s stability as a degradation product makes it valuable for studying tropane alkaloid metabolism .

Pharmacological and Toxicological Profiles

Property Atropine N-Oxide HCl Atropine Sulfate Nortropine HCl
Bioavailability Low (polar N-oxide) High Moderate
CNS Penetration Minimal Moderate Low
Anticholinergic Activity Weak Strong None
Toxicity Low (research-grade) High (therapeutic) Moderate

Biological Activity

Atropine N-oxide hydrochloride, a major metabolite of atropine, is an alkaloid derived from the belladonna plant (Atropa belladonna). It is recognized for its role as a competitive non-selective antagonist at central and peripheral muscarinic acetylcholine receptors. This article delves into the biological activity of atropine N-oxide hydrochloride, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Atropine N-oxide hydrochloride has the molecular formula C₁₇H₂₃ClN₂O₄ and a molecular weight of approximately 348.83 g/mol. The compound is characterized by its ability to interact with various muscarinic receptor subtypes (M1-M5) in the body, influencing numerous physiological processes.

As a muscarinic antagonist, atropine N-oxide hydrochloride inhibits the action of acetylcholine at muscarinic receptors. This inhibition can lead to several physiological effects:

  • Cardiovascular Effects : Atropine N-oxide can increase heart rate by blocking vagal effects on the heart.
  • Respiratory Effects : It may induce bronchodilation, enhancing respiratory function.
  • Ocular Effects : The compound causes mydriasis (pupil dilation) by inhibiting the circular pupillary sphincter muscle.

Pharmacokinetics

The pharmacokinetic profile of atropine N-oxide includes:

  • Absorption : Rapid absorption following intramuscular administration, with a bioavailability of approximately 50% when given intramuscularly.
  • Distribution : The volume of distribution ranges from 1.0 to 1.7 L/kg.
  • Metabolism : Primarily metabolized in the liver, with significant metabolites including noratropine and tropic acid.
  • Elimination : Approximately 13% to 50% is excreted unchanged in urine.

Table 1: Biological Activity Summary

Study Focus Findings
Myopia PreventionAtropine inhibits form-deprivation myopia in chicks via nitric oxide mediation .
Muscarinic Receptor AntagonismCompetitive antagonist at M1-M5 receptor subtypes, affecting heart rate and secretion .
Toxicology StudiesDose-dependent effects observed in animal models; higher doses can lead to toxicity .

Case Studies and Research Findings

  • Myopia Prevention in Animal Models :
    A study demonstrated that atropine N-oxide hydrochloride significantly inhibited form-deprivation myopia in chicks. The mechanism involved increased nitric oxide production, which was essential for the drug's efficacy .
  • Cardiovascular Effects :
    Research indicated that atropine N-oxide could effectively counteract bradycardia induced by vagal stimulation in animal models. Its ability to block muscarinic receptors led to increased heart rates and improved cardiac output .
  • Toxicological Implications :
    In a controlled study involving pigs, varying doses of atropine led to notable changes in cardiovascular parameters. Higher doses resulted in significant reductions in heart rate and mean arterial pressure, indicating potential toxic effects at elevated concentrations .

Q & A

Q. What are the recommended methods for synthesizing Atropine N-oxide hydrochloride in laboratory settings?

Atropine N-oxide hydrochloride can be synthesized via oxidation of atropine using reagents like peracetic acid or hydrogen peroxide under controlled conditions. For example, oxidation of pyridine derivatives to N-oxides has been achieved with peracetic acid at 90°C . Post-synthesis, purification via recrystallization (using solvents like ethanol or chloroform) is critical to isolate the hydrochloride salt. Molecular characterization (e.g., C17_{17}H23_{23}NO4_4·HCl, MW 341.82) should align with reference standards .

Q. How can researchers confirm the identity and purity of Atropine N-oxide hydrochloride post-synthesis?

Analytical techniques include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at 1 mL/min, detecting absorbance at 210 nm. Compare retention times to certified reference materials .
  • FTIR/NMR : Confirm functional groups (e.g., N-oxide peak at ~1250 cm1^{-1} in FTIR) and structural integrity via 1^1H/13^{13}C NMR shifts .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 342.8) .

Q. What storage conditions optimize the stability of Atropine N-oxide hydrochloride?

Store desiccated at room temperature (15–25°C) in amber glass vials to prevent photodegradation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life. Monitor for hydrolysis or oxidation using stability-indicating HPLC methods .

Advanced Research Questions

Q. What analytical techniques are suitable for detecting trace impurities in Atropine N-oxide hydrochloride?

  • LC-MS/MS : Quantify impurities like atropine (parent compound) or degradation products (e.g., tropic acid derivatives) with a limit of detection (LOD) <0.1% .
  • Ion chromatography : Detect inorganic impurities (e.g., chloride counterion variability) .
  • Forced degradation studies : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions to identify degradation pathways .

Q. How does the N-oxide modification affect the pharmacological activity of atropine derivatives?

The N-oxide group increases polarity, potentially reducing blood-brain barrier penetration compared to atropine. Use in vitro assays (e.g., radioligand binding on muscarinic M1_1–M5_5 receptors) to compare affinity. Pharmacokinetic studies in rodent models can assess bioavailability and metabolite profiles .

Q. What are the challenges in developing a validated HPLC method for quantifying Atropine N-oxide hydrochloride in complex matrices?

  • Matrix interference : Biological samples (e.g., plasma) require solid-phase extraction to isolate the compound .
  • Column selection : Hydrophilic interaction liquid chromatography (HILIC) columns improve resolution for polar N-oxides .
  • Method validation : Ensure specificity, linearity (1–100 µg/mL), and precision (RSD <2%) per ICH guidelines .

Q. How can degradation pathways of Atropine N-oxide hydrochloride be elucidated under various stress conditions?

  • Acidic/alkaline hydrolysis : Reflux with 0.1M HCl/NaOH to identify hydrolysis products (e.g., cleavage of the ester bond).
  • Oxidative stress : Treat with H2_2O2_2 to detect N-oxide reversion or further oxidation.
  • LC-QTOF-MS : Characterize degradation products via high-resolution mass fragmentation patterns .

Q. What safety protocols are essential when handling Atropine N-oxide hydrochloride in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.
  • Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste.
  • First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Atropine oxide hydrochloride
Reactant of Route 2
Reactant of Route 2
Atropine oxide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.